molecular formula C22H34Br2N2 B8592690 1,12-Bis(pyridinium)dodecane dibromide CAS No. 14847-89-3

1,12-Bis(pyridinium)dodecane dibromide

Cat. No.: B8592690
CAS No.: 14847-89-3
M. Wt: 486.3 g/mol
InChI Key: PMSGJGLFWZJSFR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1,12-Bis(pyridinium)dodecane dibromide is a useful research compound. Its molecular formula is C22H34Br2N2 and its molecular weight is 486.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

14847-89-3

Molecular Formula

C22H34Br2N2

Molecular Weight

486.3 g/mol

IUPAC Name

1-(12-pyridin-1-ium-1-yldodecyl)pyridin-1-ium;dibromide

InChI

InChI=1S/C22H34N2.2BrH/c1(3-5-7-11-17-23-19-13-9-14-20-23)2-4-6-8-12-18-24-21-15-10-16-22-24;;/h9-10,13-16,19-22H,1-8,11-12,17-18H2;2*1H/q+2;;/p-2

InChI Key

PMSGJGLFWZJSFR-UHFFFAOYSA-L

Canonical SMILES

C1=CC=[N+](C=C1)CCCCCCCCCCCC[N+]2=CC=CC=C2.[Br-].[Br-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,12-Dibromododecane (mmol) was added to a solution (30 mL) of dry pyridine, and the solution heated for 24 hours at 65° C. The resulting precipitate was filtered, and the product washed five times with dry diethyl ether. The resulting white solid was isolated in a 93% yield. 1H NMR (300 MHz, DMSO-D6) δ 9.15 (2H, d, C2&C6-H), 8.62 (1H, t, C4-H), 8.19 (2H, t, C3&C5-H), 4.61 (2H, t, C′1-CH2), 1.88 (2H, m, C′2-CH2), 1.22 (8H, m, C′3-6-CH2); 13C NMR (75 MHz, DMSO-D6) δ 145.3, 144.6, 127.9, 60.7, 30.8, 28.9, 28.8, 28.5, 25.4.
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Synthesis routes and methods II

Procedure details

Compounds 1-3 (FIG. 3) were prepared by reacting S-(−)-nicotine with the appropriate n-alkyl iodide in glacial acetic acid, utilizing the procedure described by Crooks, et al., Drug Dev. Res. 1995, 36, 91-102. The N-n-alkylpyridinium salts 4-7 (FIG. 3) were obtained via n-alkylation of pyridine with the appropriate n-alkyl halide. The conformationally restricted racemic syn- and anti-nicotine analogs 8-12 and 13-17, respectively (FIG. 3), were prepared via regiospecific alkylation of the pyridine-N atom of the corresponding free base. The syn-free base was synthesized from 7-aza-1-tetralone, and the anti-free base was prepared from 5-aza-1-tetralone. N,N′-Dodecanediyl-bis-nicotinium dibromide, 18 (FIG. 4), was prepared by dissolving S-(−)-nicotine in glacial acetic acid, stirring the mixture for five minutes and then adding dibromododecane. The solution was stirred under reflux for three days, the solvent was evaporated under reduced pressure, and the resulting residue was treated with an aqueous saturated solution of NaHCO3. The resulting mixture was then extracted with diethyl ether (3×50 mL), and then with chloroform (3×50 mL). The aqueous layer was collected and lyophilized for 24 hours, and the resulting solid was triturated with chloroform. After filtration, the filtrate was dried over anhydrous MgSO4 and removal of solvent afforded the bis-nicotinium salt, 18. N,N′-Dodecanediyl-bis-pyridinium dibromide, 19 (FIG. 4) was prepared by reacting an excess of pyridine with dibromododecane for 24 hours at 65° C. in the absence of solvent. The resulting solid was collected by filtration, dissolved in water, and the aqueous solution washed with diethyl ether (3×50 mL). The aqueous solution was then lyophilized to afford 19 as a crystalline solid.
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